molecular formula C30H24O9 B13730764 4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid

4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid

Cat. No.: B13730764
M. Wt: 528.5 g/mol
InChI Key: XLMNJTUQNSATEJ-UHFFFAOYSA-N
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Description

4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the carboxylic acids can produce alcohols.

Scientific Research Applications

4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its multiple carboxylic acid groups make it particularly useful in applications requiring strong acidic functionality.

Properties

Molecular Formula

C30H24O9

Molecular Weight

528.5 g/mol

IUPAC Name

4-[3,5-bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid

InChI

InChI=1S/C30H24O9/c1-37-25-13-16(4-7-22(25)28(31)32)19-10-20(17-5-8-23(29(33)34)26(14-17)38-2)12-21(11-19)18-6-9-24(30(35)36)27(15-18)39-3/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36)

InChI Key

XLMNJTUQNSATEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)OC)C4=CC(=C(C=C4)C(=O)O)OC)C(=O)O

Origin of Product

United States

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